Oxetan-3-yl trifluoromethanesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxetan-3-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYAMYAOSBOCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxetan 3 Yl Trifluoromethanesulfonate and Analogues
Synthetic Routes to Oxetane-3-ol Precursors
The preparation of oxetan-3-ol (B104164) is a crucial step, as it is the direct antecedent to the target trifluoromethanesulfonate (B1224126). Various synthetic pathways have been developed to access this key alcohol.
Cyclization Strategies for Oxetane (B1205548) Ring Formation
The construction of the oxetane ring is often the most challenging step due to the inherent ring strain of the four-membered ether. acs.org Intramolecular cyclization is a common approach, where an open-chain precursor containing a hydroxyl group and a suitable leaving group is induced to form the cyclic ether.
The intramolecular Williamson ether synthesis is a foundational and frequently employed method for forming the oxetane ring. acs.orgnih.gov This reaction involves an alkoxide nucleophile attacking an electrophilic carbon bearing a leaving group within the same molecule, leading to a C–O bond formation and ring closure. masterorganicchemistry.com The process is an intramolecular SN2 reaction. masterorganicchemistry.com
This approach typically starts from a 1,3-diol, which is manipulated to install a good leaving group, such as a tosylate or mesylate, on one of the hydroxyl groups. acs.org The remaining hydroxyl group is then deprotonated with a base to form an alkoxide, which subsequently displaces the leaving group to form the oxetane ring. acs.orgmasterorganicchemistry.com Sodium hydride (NaH) is a common base used for this purpose. acs.org
The kinetics of forming four-membered rings like oxetanes are known to be slower compared to the formation of three, five, or six-membered rings, making the selection of reactive precursors with good leaving groups essential for acceptable yields. acs.org Despite its utility, the synthesis of the required 1,3-disubstituted acyclic precursors can involve multiple steps. nih.gov The success of this method can be substrate-dependent. acs.org
Below is a table summarizing examples of intramolecular Williamson etherification for oxetane synthesis.
| Starting Material Type | Key Reagents | Product | Ref |
| 1,3-Diol | TsCl, Base (e.g., NaH) | Substituted Oxetane | acs.org |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | Base | Spirocyclic Oxetane | acs.org |
| Dihydroxyacetone Dimer Derivative | Base | Precursor to Oxetan-3-one | acs.org |
Brønsted acid catalysis offers a method for the synthesis of oxetane ethers, which can be precursors to functionalized oxetanes. rsc.org This approach can activate tertiary benzylic alcohols on a pre-formed oxetane ring, allowing them to react with other alcohols to form ethers without cleaving the strained ring. rsc.orgresearchgate.net This method avoids the use of strong bases and alkyl halides. rsc.org
In a typical procedure, a 3-aryloxetan-3-ol is treated with a Brønsted acid, such as Tf₂NH, in the presence of a diol. nih.govacs.org The acid is proposed to protonate the hydroxyl group of the oxetanol, leading to the formation of an oxetane carbocation. acs.org This carbocation is then trapped by an alcohol nucleophile, forming an oxetane ether intermediate. rsc.orgacs.org Subsequent acid-catalyzed intramolecular ring-opening and closure can lead to other heterocyclic structures like 1,4-dioxanes when 1,2-diols are used as the nucleophile. nih.govacs.org
While this specific methodology focuses on functionalizing an existing oxetane ring rather than forming it, it highlights a strategy for creating complex oxetane-containing molecules under acidic conditions. rsc.org
| Reactants | Catalyst | Product Type | Ref |
| 3-Aryl-oxetanols, Alcohols | Brønsted Acid (e.g., Tf₂NH) | 3-Alkoxy-3-aryloxetanes | rsc.org |
| 3-Aryloxetan-3-ols, 1,2-Diols | Brønsted Acid (Tf₂NH) | 1,4-Dioxanes | nih.govacs.org |
Synthesis of Oxetan-3-ones as Key Intermediates
Oxetan-3-one is a valuable intermediate that can be readily reduced to oxetan-3-ol. atlantis-press.com Therefore, synthetic routes to this ketone are of significant interest. These ketones are considered important building blocks in medicinal chemistry. atlantis-press.com
A highly efficient, one-step method for synthesizing oxetan-3-ones involves the gold-catalyzed oxidative cyclization of readily available propargylic alcohols. open.ac.uknih.govnih.gov This reaction proceeds under mild conditions and does not require the exclusion of air or moisture. nih.govnih.gov The process is believed to involve the formation of an α-oxo gold carbene intermediate through the intermolecular oxidation of the alkyne. nih.govorganic-chemistry.org This reactive intermediate then undergoes an intramolecular cyclization to form the strained four-membered ketone ring. nih.gov
The reaction tolerates a variety of functional groups and can be applied to both secondary and tertiary propargylic alcohols. organic-chemistry.org The use of a gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, often in the presence of an acid co-catalyst like HNTf₂, has been shown to provide good yields. organic-chemistry.org This methodology provides a safer and more direct alternative to traditional multi-step syntheses that may use hazardous reagents like α-diazo ketones. nih.govorganic-chemistry.org
The table below shows examples of substrates and catalysts used in this synthesis.
| Propargylic Alcohol Substrate | Catalyst System | Product | Yield | Ref |
| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | Oxetan-3-one | 71% | organic-chemistry.org |
| Substituted Propargylic Alcohols | Gold Catalyst / Oxidant | Substituted Oxetan-3-ones | Good | open.ac.uknih.gov |
Sulfur ylides are versatile reagents in organic synthesis, particularly for the formation of small rings like epoxides and cyclopropanes through reactions such as the Johnson-Corey-Chaykovsky reaction. researchgate.netwikipedia.org Their application can be extended to the synthesis of oxetanes. One strategy involves the ring expansion of epoxides to oxetanes using sulfoxonium ylides. nih.gov
This multi-step approach may begin with a Corey-Chaykovsky epoxidation of a suitable ketone, followed by a ring expansion of the resulting epoxide mediated by a sulfoxonium ylide to furnish the oxetane ring. nih.gov For example, the synthesis of an oxetane-containing steroid derivative was achieved through this sequence. nih.gov The reaction of a carbonyl compound with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, initially forms a betaine (B1666868) intermediate. libretexts.org This intermediate then undergoes an internal SN2 reaction to form an epoxide, releasing dimethyl sulfide. libretexts.org The subsequent ring expansion step provides a pathway to the four-membered oxetane ring. nih.gov
| Reaction Type | Reagents | Intermediate | Final Product | Ref |
| Epoxidation | Ketone, Dimethylsulfonium methylide | Epoxide | - | nih.govlibretexts.org |
| Ring Expansion | Epoxide, Sulfoxonium ylide | - | Oxetane | nih.gov |
Functionalization of Oxetan-3-one via Nucleophilic Addition Reactions
The addition of nucleophiles to oxetan-3-one is a primary strategy for the synthesis of 3-substituted oxetan-3-ols, direct precursors to oxetan-3-yl trifluoromethanesulfonate and its analogues. This approach allows for the introduction of a wide variety of substituents at the C3 position of the oxetane ring.
Organometallic reagents, such as Grignard and organolithium reagents, are commonly employed for this transformation. For instance, 3-aryloxetan-3-ols can be prepared by reacting halogenated aromatic compounds with an organolithium reagent, followed by the addition of the resulting aryl anion to oxetan-3-one. nih.gov This method is general and accommodates a range of aromatic and heteroaromatic groups. nih.gov
A specific example is the synthesis of 3-substituted oxetan-3-ol derivatives as potential bioisosteres of carboxylic acids. In this case, phenethylmagnesium chloride was added to oxetan-3-one to produce the corresponding tertiary alcohol. nih.gov Similarly, the addition of a Grignard reagent derived from an alkyl chloride to oxetan-3-one has been utilized to synthesize ibuprofen (B1674241) derivatives containing an oxetan-3-ol moiety. acs.org
The following table illustrates the synthesis of various 3-substituted oxetan-3-ols through nucleophilic addition to oxetan-3-one.
| Nucleophile Precursor | Reagent | Product | Yield (%) |
| Phenethyl chloride | Mg | 3-Phenethyl-oxetan-3-ol | N/A |
| 2-(4-chloromethylphenyl)prop | Mg, LiCl, ZnCl₂ | 3-(4-(2-Propyl)phenyl)-oxetan-3-ol | N/A |
Radical-Mediated Synthesis of Oxetane Scaffolds
Radical-mediated reactions offer an alternative and powerful approach to the construction of the oxetane ring system. These methods often proceed under mild conditions and can provide access to complex oxetane structures that may be challenging to synthesize via traditional ionic pathways.
One of the most well-established photochemical methods is the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene upon photoirradiation. acs.org This reaction can be initiated by visible light, offering a safer and more scalable alternative to UV light-mediated processes. nih.gov The mechanism involves the formation of a diradical intermediate, which then cyclizes to form the oxetane ring. acs.org
More recent developments in radical chemistry have led to innovative strategies for oxetane synthesis. For example, ketyl radicals, generated from simple carbonyls, can undergo atom-transfer radical addition to alkenes, followed by a one-pot nucleophilic substitution to yield oxetanes. nih.gov This method has been successfully applied to the synthesis of fluoroalkyl-substituted oxetanes. nih.gov Another approach involves a photochemical ring contraction of 2,5-dihydrofurans in the presence of diazo compounds, which proceeds via a diradical-mediated rearrangement and cyclization to afford functionalized 3-vinyloxetanes. acs.org
Triflation Reactions: Formation of this compound
The conversion of the hydroxyl group of oxetan-3-ols to the highly reactive trifluoromethanesulfonate (triflate) leaving group is a key step in the synthesis of the target compound and its analogues. This transformation is typically achieved through the reaction of the alcohol with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride).
Direct Conversion of Oxetan-3-ols with Triflic Anhydride
The direct reaction of an oxetan-3-ol with triflic anhydride (Tf₂O) is the most common method for the preparation of this compound. nih.govchemrxiv.org This reaction is generally rapid and efficient, proceeding via the electrophilic activation of the alcohol by the anhydride.
A representative procedure involves the treatment of a solution of the oxetan-3-ol in an appropriate solvent with triflic anhydride, typically in the presence of a base to neutralize the triflic acid byproduct. For example, a 3-aryloxetane has been successfully converted to its corresponding triflate under standard conditions using triflic anhydride and pyridine (B92270). nih.gov
Role of Ancillary Bases and Solvents in Triflate Formation
The choice of base and solvent is crucial for the successful and high-yielding synthesis of triflates from alcohols. A non-nucleophilic base is required to scavenge the triflic acid generated during the reaction without competing with the alcohol for the triflic anhydride.
Bases: Pyridine and triethylamine (B128534) (TEA) are the most commonly used bases for this transformation. chemrxiv.org Pyridine can also act as a nucleophilic catalyst, activating the triflic anhydride to form a highly electrophilic N-triflylpyridinium species, which is then attacked by the alcohol. Lutidine, a sterically hindered pyridine derivative, can also be employed, particularly when dealing with sensitive substrates. rsc.org
Solvents: Dichloromethane (B109758) (DCM) is a widely used solvent for triflation reactions due to its inertness and ability to dissolve a broad range of organic compounds. nih.gov Other aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be utilized. rsc.org The polarity of the solvent can influence the reaction rate and, in some cases, the stability of the resulting triflate.
The following table summarizes typical conditions for the triflation of alcohols.
| Reagent | Base | Solvent | Temperature |
| Triflic Anhydride | Pyridine | Dichloromethane | 0 °C to rt |
| Triflic Anhydride | Triethylamine | Dichloromethane | 0 °C to rt |
| Triflic Anhydride | Lutidine | Tetrahydrofuran | N/A |
Chemo- and Regioselective Considerations in Triflation of Substituted Oxetanes
When dealing with substituted oxetanes containing multiple hydroxyl groups or other reactive functionalities, the chemo- and regioselectivity of the triflation reaction become critical considerations.
Chemoselectivity: The relative reactivity of different hydroxyl groups can be exploited to achieve selective triflation. For instance, in a molecule containing both a phenolic and an aliphatic hydroxyl group, the more acidic phenolic hydroxyl can be selectively triflated in the presence of the less reactive aliphatic alcohol. This has been demonstrated in a study where a phenol (B47542) was selectively converted to its triflate on a molecule also bearing an aliphatic alcohol attached to an oxetane-containing scaffold. acs.org This selectivity is often enhanced by the choice of base and reaction conditions.
Regioselectivity: In unsymmetrically substituted oxetanes, the position of the hydroxyl group can influence the ease of triflation and the stability of the resulting triflate. For example, in a 2-substituted oxetan-3-ol, the steric hindrance imposed by the substituent at the C2 position can affect the accessibility of the C3 hydroxyl group to the bulky triflating agent. While direct studies on the regioselectivity of triflation of substituted oxetan-3-ols are not extensively documented, the principles of steric hindrance would suggest that a less hindered hydroxyl group would react more readily. The electronic nature of the substituents on the oxetane ring can also play a role in modulating the reactivity of the hydroxyl group.
Reactivity Profiles and Mechanistic Investigations of Oxetan 3 Yl Trifluoromethanesulfonate
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions are fundamental transformations for oxetan-3-yl trifluoromethanesulfonate (B1224126), providing a direct method for introducing a variety of functional groups onto the oxetane (B1205548) core. These reactions can proceed through either an SN1 or SN2 mechanism, influenced by factors such as the nucleophile, solvent, and the substitution pattern of the oxetane ring. masterorganicchemistry.comsavemyexams.comlibretexts.orgyoutube.comulethbridge.ca
The triflate group (CF₃SO₃⁻) is a superior leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. acs.org This property facilitates its displacement by a wide range of nucleophiles. The mechanism of displacement can be either SN1, proceeding through a carbocation intermediate, or SN2, involving a concerted backside attack by the nucleophile. masterorganicchemistry.comsavemyexams.comyoutube.comulethbridge.ca
The choice between an SN1 and SN2 pathway is influenced by several factors:
Nucleophile Strength: Strong nucleophiles generally favor the SN2 mechanism. libretexts.org
Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents are often used for SN2 reactions. libretexts.orgnih.gov
Substrate Structure: Steric hindrance around the reaction center can impede the backside attack required for an SN2 reaction, thus favoring an SN1 mechanism. ulethbridge.calumenlearning.com
In the case of oxetan-3-yl trifluoromethanesulfonate, the secondary carbon at the C3 position can support either mechanism. However, the strained four-membered ring can influence the stability of a potential carbocation intermediate and the transition state geometry.
A broad array of nucleophiles can be employed to displace the triflate group in this compound, leading to a diverse set of 3-substituted oxetanes.
Amines: Primary and secondary amines are effective nucleophiles for this transformation, yielding 3-aminooxetanes. These reactions typically proceed under standard SN2 conditions. Buchwald-Hartwig amination conditions have also been successfully applied to related oxetane systems. nih.gov
Azides: Azide (B81097) ions (N₃⁻) are excellent nucleophiles and react readily with this compound to produce 3-azidooxetane. nih.gov This product serves as a versatile intermediate, for instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govacs.org The choice between trimethylsilyl (B98337) azide (TMSN₃) and sodium azide (NaN₃) can influence the reaction pathway. nih.govacs.org
Organometallics: While organometallic reagents like Grignard and organolithium compounds can act as nucleophiles, their high reactivity can sometimes lead to undesired side reactions, such as ring-opening of the oxetane. Careful control of reaction conditions is crucial for successful substitution.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product |
| Amine | Morpholine | 3-Morpholinooxetane |
| Azide | Sodium Azide (NaN₃) | 3-Azidooxetane |
| Organometallic | Phenylmagnesium Bromide | 3-Phenyloxetane |
This table is illustrative and specific reaction conditions may vary.
Limitations of these reactions can arise from the basicity of the nucleophile, which may promote elimination reactions, or from steric hindrance on either the nucleophile or the oxetane substrate. Furthermore, strongly basic and hindered nucleophiles may lead to the generation of benzyne (B1209423) in the case of aryl triflates, though this is less relevant for the alkyl triflate of the oxetane system. dtic.mil
The presence of substituents on the oxetane ring can significantly influence the rate and regioselectivity of nucleophilic substitution reactions.
Steric Effects: Substituents at the C2 or C4 positions can sterically hinder the approach of a nucleophile to the C3 position, slowing down SN2 reactions. This hindrance can also influence the stability of a potential carbocation in an SN1 reaction. magtech.com.cn
Electronic Effects: Electron-withdrawing or electron-donating groups on the oxetane ring can alter the electrophilicity of the C3 carbon. Electron-withdrawing groups can increase the rate of nucleophilic attack, while electron-donating groups may decrease it. magtech.com.cn
In unsymmetrically substituted oxetanes, the regioselectivity of nucleophilic attack becomes a critical consideration. Generally, under neutral or basic conditions (favoring SN2), nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn However, in the case of this compound, the leaving group is fixed at the C3 position, directing the nucleophilic attack to that site. The challenge then becomes controlling the stereoselectivity of the reaction if the oxetane is chiral.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as an electrophilic partner in these reactions, allowing for the direct incorporation of the oxetane moiety into more complex molecular architectures.
Palladium catalysts are widely used for a variety of cross-coupling reactions. rsc.orgnih.govnanochemres.orgresearchgate.net The triflate group of this compound is amenable to oxidative addition to a low-valent palladium species, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. This compound can be coupled with various aryl- or vinylboronic acids or esters to form 3-aryl- or 3-vinyloxetanes. rsc.orgnih.govnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide or triflate. The reaction of this compound with alkynes provides a route to 3-alkynyloxetanes. nih.govacs.orgrsc.orgnih.govnih.gov
Heck Coupling: While less common for alkyl triflates, the Heck reaction, which couples an alkene with an organic halide or triflate, could potentially be used to introduce the oxetane moiety onto an olefin. rsc.orgresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura | Arylboronic acid | 3-Aryloxetane |
| Sonogashira | Terminal alkyne | 3-Alkynyloxetane |
This table provides a general overview; specific catalysts, ligands, and conditions are crucial for successful transformations.
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. nih.govresearchgate.net Nickel complexes can catalyze the coupling of aryl triflates with various partners, and this reactivity can be extended to alkyl triflates like this compound. researchgate.net Nickel-catalyzed reactions can sometimes offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.
Other transition metals, such as copper, are also utilized in cross-coupling chemistry. For instance, copper catalysis is prominent in Ullmann-type couplings and in the previously mentioned azide-alkyne cycloadditions. nih.gov While less common for direct cross-coupling with the triflate, copper-catalyzed reactions can be used to further functionalize oxetane derivatives prepared via nucleophilic substitution.
The choice of metal catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions, providing a versatile platform for the synthesis of complex molecules containing the valuable oxetane scaffold.
Mechanistic Insights into Oxidative Addition and Transmetalation Steps in Cross-Coupling
The participation of this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, proceeds through a well-established catalytic cycle involving oxidative addition and transmetalation as key steps. torvergata.itcapes.gov.br The triflate group, being an excellent leaving group, facilitates the initial oxidative addition of the palladium(0) catalyst into the carbon-oxygen bond of the oxetane ring.
The generally accepted mechanism begins with the oxidative addition of the C(sp³)–OTf bond to a low-valent metal center, typically a Pd(0) complex. This step involves the insertion of the palladium atom into the C–O bond, leading to the formation of a square planar Pd(II) intermediate. researchgate.netnih.gov The high reactivity of the C–OTf bond is crucial for this transformation to occur at a reasonable rate. The kinetics of this step can be influenced by the nature of the ligands on the palladium catalyst and the solvent polarity. torvergata.itcapes.gov.br For instance, ligand dissociation from the Pd(0) complex may be a prerequisite to generate a coordinatively unsaturated species that can readily undergo oxidative addition. nih.gov
Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) transfers its organic group to the Pd(II) center, displacing the triflate anion. researchgate.net This process is often the most complex step in the catalytic cycle and can proceed through different pathways. nih.gov In the context of Suzuki-Miyaura coupling, the transmetalation typically requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex. researchgate.net This boronate species then coordinates to the palladium center, facilitating the transfer of the organic group and regeneration of the catalyst for the subsequent reductive elimination step, which ultimately forms the new carbon-carbon bond. nih.gov
Ring-Opening Reactions of the Strained Oxetane Ring
The inherent ring strain of the oxetane moiety in this compound (approximately 106 kJ/mol) is a primary driver for its reactivity, particularly in ring-opening reactions. nih.gov The presence of the triflate, a superior leaving group, further activates the ring towards cleavage under various conditions.
Activation of the oxetane ring with Lewis or Brønsted acids is a common strategy to facilitate its cleavage. researchgate.net Lewis acids, such as aluminum triflate (Al(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), can coordinate to the oxygen atom of the oxetane ring. rsc.orgresearchgate.net This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The reaction typically proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to concerted bond breaking of a C–O bond. researchgate.net
Brønsted acids, such as triflimide (Tf₂NH), catalyze ring-opening by protonating the oxetane oxygen. nih.gov This protonation generates a highly reactive oxetanium ion intermediate. Subsequent attack by a nucleophile opens the strained ring to afford a functionalized acyclic product. nih.gov This pathway is particularly effective for 3,3-disubstituted oxetanes, which might otherwise be stable to external nucleophiles. nih.gov The choice of acid and reaction conditions can influence the regioselectivity of the nucleophilic attack, especially in unsymmetrically substituted oxetanes. acs.org
Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions of Oxetane Derivatives
| Catalyst Type | Example Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃ | H₂O₂ | 1,3-Hydroperoxy alcohol | researchgate.net |
| Lewis Acid | In(OTf)₃ | Indoles | Indolines | nih.gov |
| Brønsted Acid | Tf₂NH | 1,2-Diols | 1,4-Dioxanes | nih.gov |
The direct reaction of nucleophiles with this compound can lead to ring-opening without the need for an acid catalyst, owing to the potent leaving group ability of the triflate. A wide array of nucleophiles, including heteroatom (O, N, S) and carbon nucleophiles, can initiate this transformation. acs.orgresearchgate.net The reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the triflate group, resulting in displacement of the triflate and retention of the oxetane ring. However, under certain conditions, particularly with strong nucleophiles or at elevated temperatures, the attack can occur at one of the other ring carbons, leading to the cleavage of a C-O bond and the formation of an acyclic product. chemrxiv.orgcalstate.edu
For instance, reaction with amines or thiols can yield 3-amino or 3-thio substituted oxetanes, but can also lead to the formation of 1,3-amino alcohols or 1,3-thioethers if ring-opening occurs. researchgate.net The formation of fused structures can be achieved when the nucleophile is part of a larger molecule, enabling an intramolecular cyclization event following the initial ring-opening. This strategy allows for the construction of complex heterocyclic systems. The stability of the 3,3-disubstituted oxetane core is notably higher, often resisting ring-opening under conditions that would cleave monosubstituted rings.
Tandem reactions involving the initial ring-opening of an oxetane followed by a subsequent cyclization are powerful strategies for the rapid assembly of complex molecular architectures. nih.gov In these sequences, the ring-opening of this compound generates a reactive intermediate that is strategically positioned to undergo an intramolecular cyclization.
A notable example is the tandem Suzuki coupling/intramolecular oxetane ring-opening process. nih.gov In this reaction, a Suzuki cross-coupling might introduce a substituent containing a nucleophilic moiety. Under the reaction conditions, this appended nucleophile can then attack the oxetane ring intramolecularly, leading to a ring-opening/ring-closing cascade that forms a new, often larger, polycyclic system. Such sequences are highly efficient as they form multiple bonds and stereocenters in a single operation, minimizing step count and maximizing molecular complexity. nih.gov
Formation and Trapping of Oxetane-Derived Carbocation Intermediates
The departure of the trifluoromethanesulfonate group from the oxetane ring can lead to the formation of a highly reactive oxetane-3-yl carbocation intermediate. nih.gov This process can be facilitated by Lewis acids or highly polar, non-nucleophilic solvents. The resulting carbocation is strained and electrophilic, making it a transient species that is readily trapped by available nucleophiles.
The generation of this carbocation is a key step in several synthetic transformations. For example, in reactions catalyzed by Brønsted acids like Tf₂NH, the initial activation of a precursor alcohol leads to water loss and formation of the carbocation. nih.gov This intermediate is then intercepted by a nucleophile, such as an alcohol or a diol. The stability of this carbocation is crucial; electron-donating groups on the oxetane ring can stabilize the intermediate, while electron-withdrawing groups can destabilize it, affecting the reaction's feasibility and rate. rsc.org The trapping of this intermediate by various nucleophiles provides a versatile method for introducing functionality at the 3-position of the resulting acyclic product. nih.govchemrxiv.org
Table 2: Nucleophilic Trapping of Oxetane-Derived Intermediates
| Intermediate Source | Catalyst/Conditions | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 3-Aryloxetan-3-ol | Tf₂NH (Brønsted Acid) | Ethylene Glycol | 1,4-Dioxane derivative | nih.gov |
| 3-Aryloxetan-3-ol | Lewis Acid | 4-Substituted Phenols | Dihydrobenzofuran derivative | nih.gov |
Radical-Based Reactions Involving Oxetane Triflate Derivatives
While ionic pathways dominate the reactivity of oxetanes, radical-based transformations offer alternative and complementary synthetic routes. chemrxiv.org Reactions involving oxetane triflate derivatives can be initiated to proceed through radical intermediates under specific conditions, such as photoredox catalysis or the use of radical initiators. researchgate.net
The C–OTf bond, while typically cleaved heterolytically, can potentially undergo homolytic cleavage to generate an oxetanyl radical. More commonly, radical reactions involving oxetanes proceed via activation of the ring itself. For example, a cobalt-catalyzed process can generate alkylated Co-complexes from oxetanes, which upon homolytic cleavage of the Co-C bond, produce nucleophilic radicals. researchgate.netchemrxiv.org These radicals can then participate in a variety of transformations, including Giese-type additions to electron-deficient olefins or cross-coupling reactions. researchgate.net Although less explored for triflate derivatives specifically, these methods highlight the potential for oxetane rings to serve as precursors to radical species, enabling C-C bond formations that are not accessible through traditional ionic pathways. nih.gov
Strategic Applications of Oxetan 3 Yl Trifluoromethanesulfonate in Complex Molecule Synthesis
Molecular Diversification and Combinatorial Library Generation
The quest for novel bioactive compounds has led to a heightened interest in molecules with three-dimensional character, moving away from flat, aromatic structures. nih.gov Oxetan-3-yl trifluoromethanesulfonate (B1224126) serves as a valuable tool in this endeavor, enabling the diversification of molecular libraries. Its utility in combinatorial chemistry lies in its ability to react with a broad range of nucleophiles, thereby allowing for the systematic introduction of the oxetane (B1205548) moiety into various core structures. nih.gov
The generation of combinatorial libraries often involves parallel synthesis, where a common core is reacted with a diverse set of building blocks. nih.gov Oxetan-3-yl trifluoromethanesulfonate is an ideal electrophilic partner in such synthetic campaigns. Its reaction with libraries of amines, thiols, alcohols, and other nucleophiles can rapidly generate a multitude of oxetane-containing compounds. This approach facilitates the exploration of a larger chemical space and increases the probability of identifying molecules with desired biological activities. The robust nature of the oxetane ring under many reaction conditions ensures that the core structure is maintained throughout subsequent synthetic manipulations. chemrxiv.org
Integral Role in Medicinal Chemistry and Drug Discovery Programs
The incorporation of oxetane rings has become a prominent strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. nih.gov this compound is a key reagent for achieving this, providing a direct and efficient route to introduce the oxetane scaffold.
The oxetane motif is increasingly recognized for its favorable characteristics, including low molecular weight, high polarity, and a three-dimensional structure. nih.govnih.gov As a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities, the oxetane ring can offer significant advantages. nih.govacs.org The triflate group in this compound makes it a highly reactive precursor for nucleophilic substitution reactions, allowing for the facile incorporation of the oxetane unit onto a diverse range of molecular frameworks. nih.gov This strategy has been successfully employed in the late stages of drug discovery programs to optimize lead compounds. semanticscholar.org
The introduction of an oxetane moiety can profoundly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate. The polar nature of the oxetane ring can lead to improved aqueous solubility, a critical factor for oral bioavailability. nih.gov Furthermore, the replacement of metabolically labile groups, such as gem-dimethyl groups, with an oxetane can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. acs.org The electron-withdrawing nature of the oxetane's oxygen atom can also modulate the pKa of nearby basic functional groups, which can be crucial for optimizing target engagement and reducing off-target effects. nih.gov For instance, the incorporation of an oxetane can reduce the basicity of a neighboring amine, which may be beneficial in mitigating interactions with the hERG channel, a common cause of cardiotoxicity. nih.gov
| Property | Impact of Oxetane Incorporation |
| Solubility | Generally increased due to the polarity of the ether linkage. |
| Metabolic Stability | Can be improved by replacing metabolically susceptible groups. |
| Lipophilicity (LogP) | Often reduced, which can improve aqueous solubility. |
| pKa of Proximal Amines | Lowered due to the inductive effect of the oxygen atom. |
| Molecular Conformation | Introduces a three-dimensional kink, influencing binding to target proteins. |
The dysregulation of kinase activity is implicated in a multitude of diseases, making kinase inhibitors a major focus of drug discovery. ed.ac.uk The unique structural and electronic properties of the oxetane ring make it an attractive component in the design of novel kinase inhibitors. The ability of the oxetane oxygen to act as a hydrogen bond acceptor can lead to enhanced binding affinity and selectivity for the target kinase. nih.gov this compound provides a straightforward method to append the oxetane unit to various kinase inhibitor scaffolds. This approach has been utilized to modify existing inhibitor frameworks, leading to compounds with improved potency and pharmacokinetic profiles. nih.gov
Precursor in the Synthesis of Natural Products and their Analogues
A number of biologically active natural products contain the oxetane ring as a key structural feature. connectjournals.comresearchgate.net The synthesis of these complex molecules and their analogues is a significant challenge in organic chemistry. This compound, as a reactive and versatile building block, can serve as a valuable precursor in the synthesis of such compounds. While the direct use of this specific triflate in the total synthesis of a natural product may not be widely documented, its utility in preparing key intermediates for the construction of oxetane-containing natural product analogues is a promising strategy. The ability to introduce the oxetane ring with a handle for further functionalization (the triflate group) allows for the exploration of structure-activity relationships in these natural product classes.
Development of Novel Heterocyclic and Spirocyclic Architectures
The development of novel molecular architectures is crucial for expanding the accessible chemical space for drug discovery and materials science. beilstein-journals.org The strained four-membered ring of the oxetane in this compound can be exploited in the synthesis of more complex heterocyclic and spirocyclic systems. The high reactivity of the triflate group allows for intramolecular reactions where a tethered nucleophile displaces the triflate to form a new ring fused or spiro-fused to the oxetane. researchgate.net This strategy has been employed to create a variety of novel scaffolds that would be difficult to access through other synthetic routes. The resulting spirocyclic oxetanes, for example, combine the desirable properties of the oxetane with the conformational rigidity of a spirocenter, making them attractive motifs for medicinal chemistry. beilstein-journals.org
Advanced Analytical and Computational Investigations in Oxetan 3 Yl Trifluoromethanesulfonate Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for studying the intricacies of reaction mechanisms and predicting chemical reactivity. mdpi.comscielo.org.mx
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This is particularly valuable for reactions involving strained ring systems like oxetanes, where multiple pathways, such as SN1 and SN2 mechanisms, may compete.
For instance, in reactions involving nucleophilic attack on the oxetane (B1205548) ring, DFT can be used to model the geometries and energies of the transition states for different modes of attack. uv.es Computational studies can help distinguish between a direct backside attack (a classic SN2 mechanism) and a pathway involving a more carbocation-like intermediate (an SN1-like mechanism). Theoretical investigations have been performed to shed light on the experimentally observed regioselectivity in the ring-opening of oxetane derivatives. bohrium.com By calculating the activation energies for each potential pathway, researchers can predict which mechanism is more favorable under specific conditions. uv.es For example, a study on the conversion of ephedrine (B3423809) derivatives, which involves a similar leaving group displacement, utilized DFT to compare the energy barriers of a double SN2 mechanism against an SN1 pathway, concluding that the double SN2 pathway was significantly more stable and thus the operative mechanism. uv.es
Table 1: Representative DFT-Calculated Energy Barriers for Competing Reaction Pathways
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |
| Direct Nucleophilic Substitution | TS1 (SN2-like) | 10.5 | Favored pathway with lower energy barrier. |
| Stepwise Substitution (Carbocation) | TS2 (SN1-like) | 20.6 | Disfavored pathway due to high-energy intermediate. |
| Intramolecular Rearrangement | TS3 | 19.5 | Possible side reaction, but less favorable than direct substitution. |
Note: Data are illustrative and based on findings from related systems to demonstrate the application of DFT in mechanistic elucidation. uv.es
DFT enables the calculation of various molecular descriptors that correlate with the reactivity and selectivity of a compound. mdpi.comresearchgate.net Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω) can be computed to provide a quantitative measure of a molecule's stability and electrophilic nature. For a reactive electrophile like Oxetan-3-yl trifluoromethanesulfonate (B1224126), a high electrophilicity index would be expected, indicating its susceptibility to nucleophilic attack.
Furthermore, local reactivity descriptors, such as Fukui functions or condensed Parr functions, can pinpoint the most reactive sites within a molecule. researchgate.net For Oxetan-3-yl trifluoromethanesulfonate, these calculations would likely identify the carbon atoms of the oxetane ring, particularly the one bearing the triflate group, as the primary electrophilic centers. This predictive capability is crucial for understanding the regioselectivity of ring-opening reactions, where a nucleophile might preferentially attack one of the ring carbons over another. The energetic profiles calculated through DFT provide a comprehensive view of the reaction thermodynamics, indicating whether a reaction is exothermic or endothermic. researchgate.net
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are vital for the structural confirmation of starting materials, intermediates, and final products in chemical synthesis. High-resolution methods provide unambiguous data on connectivity, stereochemistry, and molecular composition.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of a molecule's constitution and configuration. researchgate.net
In the context of reactions involving this compound, NMR is essential for determining the outcome of nucleophilic additions. The chemical shifts and coupling constants of the protons on the resulting substituted ring are highly sensitive to their local environment. illinois.edu For example, the protons attached to the oxetane ring typically appear in a distinct region of the ¹H NMR spectrum (around 4-5 ppm), and their multiplicity can reveal their connectivity. connectjournals.commdpi.com Following a ring-opening reaction, the disappearance of these characteristic signals and the appearance of new signals corresponding to the functionalized product confirm the transformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, which is critical for assigning the relative stereochemistry of substituents on the newly formed structure. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Oxetane Ring
| Atom | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| CH ₂ (adjacent to O) | 4.3 - 4.9 | 65 - 80 |
| CH (substituted) | 3.0 - 4.5 | 30 - 50 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substituents and solvent used. Data compiled from representative oxetane derivatives. illinois.educonnectjournals.comethz.ch
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. ethz.ch This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. For a compound like this compound (C₄H₅F₃O₄S), HRMS would confirm the molecular ion peak corresponding to its calculated exact mass of 206.9860, providing strong evidence of its identity. researchgate.net
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments can help piece together the structure of the parent molecule. For this compound, likely fragmentation pathways would include the loss of the triflate group (SO₃CF₃) or cleavage of the oxetane ring. miamioh.edu
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass |
| [M - SO₂CF₃]⁺ | C₄H₅O⁺ | 69.0335 |
| [M - OTf]⁺ | C₄H₅O⁺ | 69.0335 |
| [C₃H₅O]⁺ | (from ring fragmentation) | 57.0335 |
| [CF₃]⁺ | Trifluoromethyl cation | 68.9952 |
Note: These are predicted fragmentation pathways for structural elucidation purposes.
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of a single crystal to determine the precise location of every atom in three-dimensional space. mdpi.com This technique yields unequivocal data on bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry of a molecule.
For derivatives of oxetane, X-ray crystallography has been crucial in characterizing the conformation of the four-membered ring. Contrary to a perfectly flat square, the oxetane ring typically adopts a slightly "puckered" conformation to relieve ring strain. illinois.edumdpi.com X-ray analysis can quantify this puckering angle. If a crystalline derivative of a reaction product of this compound can be obtained, X-ray crystallography would provide unambiguous proof of its structure, confirming the regiochemistry and stereochemistry of the nucleophilic addition and the final arrangement of all atoms in the solid state. This method is considered the gold standard for structural determination. illinois.edu
Contemporary Challenges and Future Research Directions in Oxetan 3 Yl Trifluoromethanesulfonate Chemistry
Overcoming Synthetic Bottlenecks for Industrial-Scale Production
The transition from laboratory-scale synthesis to industrial-scale production of oxetan-3-yl trifluoromethanesulfonate (B1224126) presents several significant hurdles. The primary challenges stem from the synthesis of the oxetane (B1205548) ring itself and the subsequent triflation step.
The inherent ring strain in the four-membered ether makes its formation kinetically less favorable compared to three-, five-, or six-membered rings. acs.org Common synthetic routes to the precursor, oxetan-3-ol (B104164), often involve multi-step processes that are not always amenable to large-scale production. acs.org For instance, a well-established route starts from dihydroxyacetone dimer, requiring several transformations to construct the cyclic ketone, oxetan-3-one, which is then reduced to oxetan-3-ol. acs.org
The triflation of oxetan-3-ol to yield oxetan-3-yl trifluoromethanesulfonate introduces its own set of challenges. The reaction typically employs trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride), a costly and highly reactive reagent that requires careful handling. google.com Furthermore, the reaction necessitates the use of a non-nucleophilic base, such as sterically hindered pyridines, to prevent undesirable side reactions and decomposition of the product. google.com The selection of an appropriate solvent is also critical, with chlorinated solvents like dichloromethane (B109758) often being used. google.com On an industrial scale, issues related to reagent cost, reaction control, product stability, and purification can become major bottlenecks.
Future research in this area will likely focus on developing more robust and cost-effective synthetic routes. This could involve identifying cheaper starting materials, reducing the number of synthetic steps, and designing continuous flow processes that allow for better control over reaction parameters and improved safety.
Table 1: Challenges and Future Directions in Industrial Production
| Challenge | Description | Future Research Direction |
|---|---|---|
| Precursor Synthesis | Multi-step, low-yield synthesis of the oxetan-3-ol precursor is a major bottleneck. acs.org | Development of catalytic, one-pot, or flow-chemistry-based syntheses from readily available starting materials. |
| Reagent Cost & Handling | Triflic anhydride is expensive and corrosive, posing cost and safety issues for large-scale use. google.com | Investigation of alternative, more economical triflating agents or in-situ generation methods. |
| Reaction Conditions | Requires specific non-nucleophilic bases and anhydrous conditions to prevent side reactions and product decomposition. google.com | Discovery of more stable and easily handled catalyst systems; optimization of reaction parameters for bulk production. |
| Purification | The product can be unstable, complicating purification processes like distillation or chromatography on a large scale. | Development of non-chromatographic purification methods such as crystallization or reactive extraction. |
Development of Eco-Friendly and Atom-Economical Synthetic Pathways
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly important in chemical manufacturing. semanticscholar.orgresearchgate.net The traditional synthesis of this compound presents opportunities for improvement from a green chemistry perspective.
The triflation reaction itself has poor atom economy, as a stoichiometric amount of the base is converted into its triflate salt, a waste byproduct. The use of chlorinated solvents and the energy-intensive purification steps further add to the environmental impact. google.com
Future research is aimed at developing greener and more atom-economical synthetic methods. One promising approach is the development of catalytic routes to oxetanes, which would reduce waste compared to stoichiometric reactions. nih.gov For example, novel methods like the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, offer high atom economy for forming the oxetane ring. nih.govbeilstein-journals.org Recent advancements have even led to enantioselective versions of this reaction using chiral photocatalysts. beilstein-journals.org Another innovative strategy involves the functionalization of alcohol C-H bonds to construct the oxetane ring, representing a new synthetic disconnection. acs.org While direct catalytic and eco-friendly alternatives to the triflation step are challenging to devise due to the unique reactivity of the triflate group, research into recyclable reagents or alternative activating groups that can be generated with less waste is a viable long-term goal.
Table 2: Comparison of Synthetic Pathways
| Metric | Traditional Pathway (e.g., Diol Cyclization & Triflation) | Potential Green Pathway (e.g., Catalytic Cycloaddition) |
|---|---|---|
| Atom Economy | Low to moderate, due to stoichiometric reagents and leaving groups. google.com | High, especially in cycloaddition reactions where all atoms are incorporated into the product. nih.govbeilstein-journals.org |
| Reagents | Often requires harsh reagents (e.g., strong bases, triflic anhydride). acs.orggoogle.com | Utilizes catalysts (e.g., photoredox or transition metal catalysts) in smaller quantities. beilstein-journals.orgacs.org |
| Solvents | Frequently relies on chlorinated or other hazardous solvents. google.com | Aims to use greener solvents or solvent-free conditions. soton.ac.uk |
| Waste Generation (E-Factor) | High, due to byproducts and solvent use. semanticscholar.org | Significantly lower, aligning with green chemistry principles. semanticscholar.org |
Expanding the Scope of Reactivity and Exploring Undiscovered Transformations
The reactivity of this compound is dominated by the triflate group, which acts as an outstanding leaving group, and the inherent strain of the four-membered ring. acs.orgillinois.edu This makes the C3 position of the oxetane highly susceptible to nucleophilic attack, leading to a variety of 3-substituted oxetane derivatives.
While this substitution chemistry is well-utilized, there is considerable scope for exploring new and undiscovered transformations. The high reactivity of this intermediate opens the door to reactions that may not be possible with less activated oxetanes. Recent advances in oxetane chemistry suggest several exciting future directions:
Skeletal Reorganizations: Under Lewis acid catalysis, oxetane-tethered anilines have been shown to undergo unprecedented skeletal reorganizations to form 1,2-dihydroquinolines. researchgate.net Applying similar conditions to derivatives of this compound could lead to novel molecular scaffolds.
Ring Expansions: The strain in the oxetane ring can be harnessed to drive ring-expansion reactions. For example, vinyloxetanes can rearrange to form dihydropyrans. acs.org It is conceivable that this compound could be a precursor to intermediates that undergo controlled ring expansions to five- or six-membered heterocycles.
Radical Chemistry: The introduction of radical-based transformations offers another avenue for novel reactivity. researchgate.net Photoredox catalysis could potentially be used to generate radical intermediates from this compound or its derivatives, enabling previously inaccessible bond formations.
Transition-Metal Catalysis: Treating the triflate group as a pseudohalide allows for its use in various transition-metal-catalyzed cross-coupling reactions. This would enable the direct coupling of the oxetane core with a wide range of aryl, vinyl, and alkyl fragments, significantly expanding the accessible chemical space.
Table 3: Potential Future Reactions of this compound
| Reaction Type | Potential Reactant/Catalyst | Expected Product Class | Significance |
|---|---|---|---|
| Skeletal Reorganization | Lewis Acids (e.g., In(OTf)₃) researchgate.net | Novel heterocyclic scaffolds | Access to complex and diverse molecular architectures from a simple starting material. |
| C-H Functionalization | Photoredox or metal catalysts | Directly functionalized oxetanes | Increases synthetic efficiency by avoiding pre-functionalization steps. |
| Cross-Coupling | Pd, Ni, or Cu catalysts with organometallics | 3-Aryl, 3-alkenyl, 3-alkynyl oxetanes | Rapid construction of complex oxetane derivatives for drug discovery. |
| Radical-Mediated Reactions | Photocatalysts, radical initiators researchgate.net | Unconventional substitution or addition products | Exploration of non-traditional bond formations and reactivity patterns. |
Novel Applications in Chemical Biology, Materials Science, and Catalysis
The unique properties of the oxetane ring make it an attractive motif in various scientific fields. nih.gov this compound, as a key building block, is poised to play a crucial role in unlocking new applications.
Chemical Biology: In medicinal chemistry, the oxetane moiety is often used as a bioisostere for gem-dimethyl or carbonyl groups. acs.orgnih.gov Its incorporation can improve key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of a molecule. nih.gov this compound provides a direct and efficient way to introduce this beneficial scaffold into potential drug candidates, cellular probes, and other tools for chemical biology research.
Materials Science: Oxetanes are valuable monomers for cationic ring-opening polymerization, which produces polyethers with a range of potential uses. wikipedia.org The high reactivity of this compound could be exploited to synthesize novel functional polymers. For example, it could be used as a precursor to create monomers bearing specific side chains, allowing for the production of polymers with tailored thermal, optical, or mechanical properties. researchgate.net
Catalysis: The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The oxetane oxygen atom can act as a Lewis base and coordinate to metal centers. By displacing the triflate group with various chelating fragments, this compound can serve as a precursor to a new class of ligands. The rigid, puckered structure of the oxetane ring could impart unique stereoelectronic properties to a metal catalyst, potentially leading to enhanced reactivity and selectivity in catalytic transformations.
Table 4: Emerging Applications of this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Biology | Synthesis of novel drug candidates and biological probes. | The oxetane motif can improve physicochemical properties like solubility and metabolic stability. nih.gov |
| Materials Science | Precursor to functional monomers for ring-opening polymerization. researchgate.net | Allows for the creation of advanced polyether materials with tailored properties. |
| Catalysis | Synthesis of novel oxetane-containing ligands for metal catalysts. | The unique steric and electronic properties of the oxetane ring could lead to new catalytic activities and selectivities. |
Q & A
Q. How does the oxetane ring influence the pharmacokinetic properties of triflate-derived bioactive compounds?
- Methodological Answer : The oxetane’s polarity and metabolic stability enhance solubility and reduce clearance. In vitro assays (e.g., microsomal stability tests in liver S9 fractions) compare half-lives of oxetane-containing vs. non-oxetane analogs. MDCK permeability assays assess membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
